4-bromo-N-(4-chloro-2-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(4-chloro-2-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide is a complex organic compound that features a bromine atom, a chlorine atom, and a nitro group attached to a phenyl ring, which is further connected to a hydroxynaphthalene carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-chloro-2-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide typically involves multiple steps:
Nitration: The initial step involves the nitration of 4-chloroaniline to introduce the nitro group.
Bromination: The bromination of 1-hydroxynaphthalene-2-carboxylic acid is carried out to introduce the bromine atom.
Amidation: The final step involves the coupling of the brominated naphthalene derivative with the nitrated chloroaniline derivative under suitable conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-chloro-2-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of 4-amino-N-(4-chloro-2-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 4-bromo-N-(4-chloro-2-nitrophenyl)-1-oxonaphthalene-2-carboxamide.
Scientific Research Applications
4-bromo-N-(4-chloro-2-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its structural features.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological molecules are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-chloro-2-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymes. In cancer research, it may inhibit cell proliferation by targeting specific signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(4-chloro-2-nitrophenyl)benzamide
- 4-bromo-N-(4-chloro-2-nitrophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
4-bromo-N-(4-chloro-2-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide is unique due to its combination of a hydroxynaphthalene carboxamide structure with a brominated and nitrated phenyl ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C17H10BrClN2O4 |
---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
4-bromo-N-(4-chloro-2-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H10BrClN2O4/c18-13-8-12(16(22)11-4-2-1-3-10(11)13)17(23)20-14-6-5-9(19)7-15(14)21(24)25/h1-8,22H,(H,20,23) |
InChI Key |
SLQWWVQEQHSZQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.